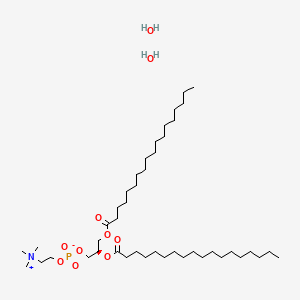

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) is a phospholipid with alkyl chains comprising 18 carbons . It is a natural constituent of cell membranes . It is also known by other names such as PC, 1,2-Dioctadecanoyl-sn-glycero-3-phosphocholine, 3-sn-Phosphatidylcholine, 1,2-distearoyl, L-α-Phosphatidylcholine, distearoyl, L-β,γ-Distearoyl-α-lecithin, DSPC, PC (18:0/18:0) .

Molecular Structure Analysis

DSPC is a phospholipid with alkyl chains comprising 18 carbons . It has a phosphatidylcholine head group and its structure is similar to 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) .Physical And Chemical Properties Analysis

DSPC is a non-pyrogenic phospholipid containing saturated long-chain (18:0) stearic acid inserted in the sn-1 and sn-2 positions . It is typically available in powder form . More detailed physical and chemical properties might be found in specialized chemical literature or databases.Aplicaciones Científicas De Investigación

Contaminant Identification in 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) Batches : Different batches of DSPC contained varying amounts of contaminants affecting systematic biological studies. One such contaminant, identified as 1,3-distearoyl-glycerol-2-phosphocholine (beta-lecithin), was isolated and characterized, indicating the importance of purity in DSPC for research purposes (Ponpipom & Bugianesi, 1980).

Synthesis of Saturated Phosphatidylcholines Including DSPC : A study described a facile method for synthesizing DSPC, showcasing the process of producing this compound for scientific use. This method involved the acylation of glycerophosphocholine with imidazolides of corresponding fatty acids, highlighting an efficient approach to synthesize phosphatidylcholines for research (Hermetter & Paltauf, 1981).

Development of PEG-Stabilized Bilayer Disks Using DSPC : DSPC was used to create stable dispersions of flat bilayer disks for drug-membrane interaction studies. These disks, compared to liposomes, showed potential for structure/function studies of membrane-bound proteins and as carriers for drug delivery (Johansson et al., 2005).

Chemical Sensor for Liquid-Ordered Phase : A study used DSPC in a chemical sensor to monitor the transition from liquid-disordered to liquid-ordered phase in cholesterol-containing bilayers. This demonstrated DSPC's role in studying membrane dynamics and phase transitions (Cao et al., 2005).

Impact of DSPC on Phase Transitions in Lipid Membranes : Research on DSPC's influence on phase transitions in lipid monolayers at the oil/water interface found that altering the position of the phosphatidylcholine group in DSPC can significantly affect the surface properties and phase behavior of these monolayers (Llerenas & Mingins, 1976).

Stabilizing Effect of Trehalose on DSPC Mixtures : Investigating the mixing and thermal behavior of DSPC in mixtures, a study found that the presence of trehalose can influence the phase transitions and stabilize the structure in dry state, which is relevant for understanding the protective effects on dry membranes (Ricker et al., 2003).

Direcciones Futuras

During the pandemic, mRNA-lipid nanoparticle COVID-19 vaccines were developed and approved for emergency use by the FDA. DSPC, as one of the key lipid components, played a crucial role in this development . It is likely that DSPC will continue to be a significant component in the development of future mRNA vaccines and other drug delivery systems.

Propiedades

IUPAC Name |

[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2/t42-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRFFOPIZMXKSG-YHZVPMRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H92NO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Distearoyl-sn-glycero-3-phosphocholine dihydrate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

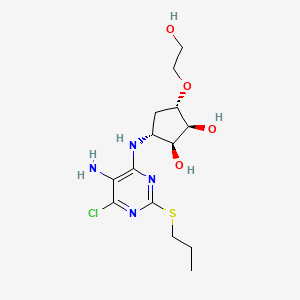

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)

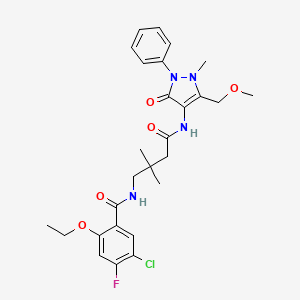

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)